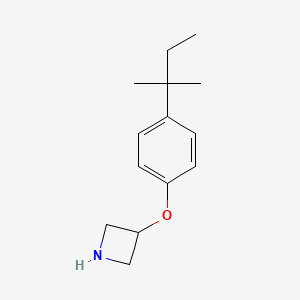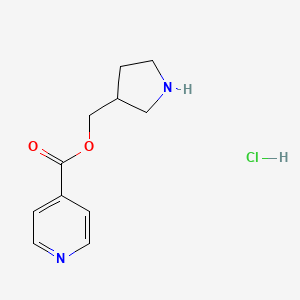
3-Pyrrolidinylmethyl isonicotinate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl isonicotinate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinylmethyl isonicotinate hydrochloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 242.7 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Pyrrolidinylmethyl isonicotinate hydrochloride are not fully detailed in the sources I found .Applications De Recherche Scientifique
1. Chemical Synthesis and Structure Analysis
- Synthesis and Structural Characterization: Research has demonstrated various synthesis methods and structural characterizations of compounds related to isonicotinic acid derivatives. For example, the formation of 4-Pyridine Methanol from Isonicotinic Acid Hydrazide by Mycobacterium tuberculosis B.C.G. has been studied, illustrating the chemical breakdown and synthesis pathways involved in these compounds (Youatt, 1961). Furthermore, the crystal structures of pyridinecarboxylic acid chloride hydrochlorides, including isonicotinic acid derivatives, have been analyzed to understand their molecular interactions and crystalline state (Nättinen & Rissanen, 2003).
2. Applications in Coordination Polymers and Magnetic Materials
- Coordination Polymers with Magnetic Properties: A series of coordination polymers with pyridine carboxylate N-oxide, including isonicotinate N-oxide, have been synthesized, displaying long-range magnetic ordering. These compounds demonstrate significant applications in the field of materials science, particularly in developing new magnetic materials (He, Wang, Gao, & Yan, 2006).
3. Luminescence and Photophysical Properties
- Luminescent Lanthanide Coordination Polymers: Research on luminescent lanthanide coordination polymers using isonicotinate groups has shown promising results in the field of luminescence and photophysical applications. These studies contribute to the understanding of how isonicotinate derivatives can be used to develop new luminescent materials (Ma, Evans, Foxman, & Lin, 1999).
4. Potential in Drug Discovery and Development
- C-H Functionalization for Drug Discovery: The C-H functionalization of pyridine rings, including isonicotinic acid derivatives, using palladium-catalyzed reactions, offers a powerful method for the preparation of structurally diverse nicotinic and isonicotinic acids. This research has tremendous importance in drug discovery, highlighting the potential of these compounds in developing new pharmaceuticals (Wasa, Worrell, & Yu, 2010).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(10-2-5-12-6-3-10)15-8-9-1-4-13-7-9;/h2-3,5-6,9,13H,1,4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXEOYGJWWCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl isonicotinate hydrochloride | |
CAS RN |
1220020-81-4 | |
| Record name | 4-Pyridinecarboxylic acid, 3-pyrrolidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)


![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
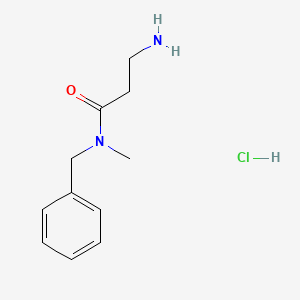
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
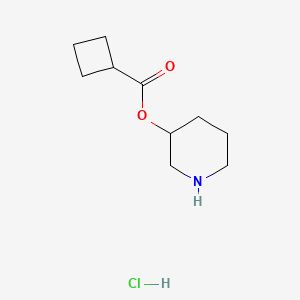
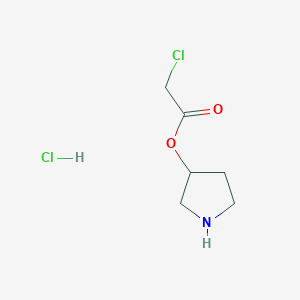
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
